2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Catalog No.
S760064
CAS No.
899364-14-8
M.F
C15H10F2N2O
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyrid...

CAS Number

899364-14-8

Product Name

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

IUPAC Name

2-(3,4-difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Molecular Formula

C15H10F2N2O

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H10F2N2O/c1-9-2-5-14-18-15(13(8-20)19(14)7-9)10-3-4-11(16)12(17)6-10/h2-8H,1H3

InChI Key

KWPYOKPDBHLHRD-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)F)F)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)F)F)C=C1

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound characterized by a unique structure that integrates a difluorophenyl moiety with an imidazo[1,2-a]pyridine core. The compound has a molecular formula of C15_{15}H10_{10}F2_2N2_2O and a molecular weight of approximately 272.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its electronic properties and biological activity.

, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Electrophiles such as halogens or nitro groups can be used.

Major Products

  • From oxidation, the product is 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • From reduction, the product is 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.

Research indicates that 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant biological activity. It has been explored for its potential as a pharmacophore in the development of therapeutic agents targeting various diseases, particularly in oncology and infectious diseases. The difluorophenyl group enhances binding affinity to specific receptors or enzymes, which may lead to inhibition or modulation of their activity.

The synthesis of 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves several key steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This is achieved through cyclization reactions involving precursors like 2-aminopyridine and appropriate aldehydes.
  • Introduction of the Difluorophenyl Group: This step often utilizes Suzuki-Miyaura coupling reactions where a boronic acid derivative of the difluorophenyl group is coupled with a halogenated imidazo[1,2-a]pyridine intermediate.

Industrial Production Methods

For industrial applications, these synthetic routes are optimized for high yield and purity. Techniques such as controlled reaction conditions and purification methods (e.g., recrystallization and chromatography) are employed.

The compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a potential lead compound in drug discovery for targeting cancer and infectious diseases.
  • Materials Science: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
  • Biological Studies: It is utilized in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules.

Studies on the interactions of 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde with biological targets reveal that its structure allows for significant binding with proteins and enzymes. The mechanism involves covalent bonding with nucleophilic sites on proteins, which may lead to inhibition or modulation of their biological activities.

Several compounds share structural similarities with 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehydeStructureContains a methoxy group instead of difluorophenyl; different electronic properties.
6-Methylimidazo[1,2-a]pyridine-3-carbaldehydeStructureLacks the difluorophenyl group; simpler structure with potential different reactivity.
2-(3-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehydeStructureSubstituted with a methylphenyl group; may exhibit different biological activities.

Uniqueness

The uniqueness of 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde lies in its combination of both electronic characteristics imparted by the difluorophenyl group and its structural complexity from the imidazo[1,2-a]pyridine core. These features contribute to its distinct biological activity and potential applications in drug development and materials science.

XLogP3

3.8

Dates

Last modified: 08-15-2023

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